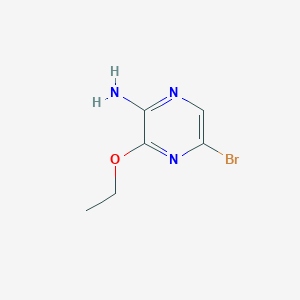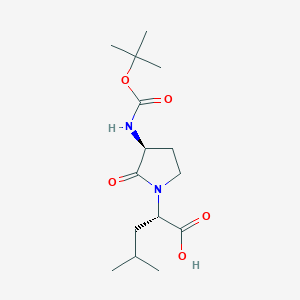
Boc-freidinger'S lactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Freidinger’s lactam: is a synthetic compound known for its unique structural properties and applications in various fields of scientific research. It is a conformationally restricted dipeptide peptidomimetic, often used in the study of proteomics and peptide-based drug design . The compound’s molecular formula is C15H26N2O5, and it has a molecular weight of 314.38 .
Mechanism of Action
Target of Action
Boc-Freidinger’s lactam, like other beta-lactams, primarily targets bacterial penicillin-binding proteins (PBPs) which are crucial for bacterial cell wall synthesis . These PBPs are enzymes that catalyze the formation of peptide cross-links during the synthesis of peptidoglycan, a core component of the bacterial cell wall .
Mode of Action
The mode of action of Boc-Freidinger’s lactam involves its interaction with its target PBPs. The beta-lactam ring of the compound mimics the D-Ala-D-Ala peptide terminus that serves as the natural substrate for transpeptidase activity during cell wall peptidoglycan synthesis . This allows the compound to bind tightly to the transpeptidase active site, inhibiting cell wall synthesis . The inhibition of cell wall synthesis can lead to osmotic instability and potentially trigger a series of events that lead to autolysis and death of the bacterial cell .
Biochemical Pathways
The action of Boc-Freidinger’s lactam affects the peptidoglycan synthesis pathway in bacteria. By inhibiting the PBPs, the compound disrupts the formation of peptide cross-links in the peptidoglycan layer, a critical component of the bacterial cell wall . This disruption can lead to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .
Pharmacokinetics
These studies suggest that the pharmacokinetics of beta-lactams can vary significantly depending on factors such as age, disease state, and individual patient characteristics . For instance, it has been found that achieving aggressive pharmacokinetic/pharmacodynamic (PK/PD) targets can be associated with higher clinical cure rates .
Result of Action
The primary result of Boc-Freidinger’s lactam action is the inhibition of bacterial cell wall synthesis. This can lead to osmotic instability and potentially trigger a series of events that lead to autolysis and death of the bacterial cell . Furthermore, the inhibition of cell wall synthesis can make the bacteria more susceptible to the immune response and other antibiotics .
Action Environment
The action, efficacy, and stability of Boc-Freidinger’s lactam, like other beta-lactams, can be influenced by various environmental factors. These can include the presence of other antibiotics, the pH of the environment, and the presence of beta-lactamase enzymes produced by bacteria that can inactivate beta-lactams . Understanding these factors is crucial for optimizing the use of Boc-Freidinger’s lactam and other beta-lactams in clinical settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-Freidinger’s lactam can be synthesized through several methods. One common approach involves the reaction of 1-pyrrolidineacetic acid with tert-butoxycarbonyl (Boc) protected amino acids. The synthesis typically involves the following steps:
Formation of the Intermediate: The reaction starts with the formation of an intermediate by reacting 1-pyrrolidineacetic acid with Boc-protected amino acids under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the lactam ring. This step often requires the use of coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of Boc-Freidinger’s lactam follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Boc-Freidinger’s lactam undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Oxidation and Reduction: Boc-Freidinger’s lactam can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The lactam ring can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cyclization Reactions: Cyclization often requires the use of coupling agents like HBTU and bases such as DIPEA.
Major Products: The major products formed from these reactions include various substituted lactams, oxidized or reduced derivatives, and more complex cyclic structures .
Scientific Research Applications
Boc-Freidinger’s lactam has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is employed in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides.
Medicine: Boc-Freidinger’s lactam is used in drug design and development, particularly in the creation of protease inhibitors and other therapeutic agents.
Industry: The compound finds applications in the production of pharmaceuticals and as a reagent in various chemical processes
Comparison with Similar Compounds
Freidinger’s Lactam: A similar compound with a different protecting group.
N-Boc-Freidinger’s Lactam: Another variant with a different Boc-protected amino acid.
Other β-Lactams: Compounds like penicillins and cephalosporins, which also contain a β-lactam ring
Uniqueness: Boc-Freidinger’s lactam is unique due to its conformational restriction, which provides enhanced stability and specificity in binding to target proteins. This property distinguishes it from other β-lactams and makes it particularly useful in the design of peptidomimetics and protease inhibitors .
Properties
IUPAC Name |
(2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREAFDMYUYIYLC-QWRGUYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC[C@@H](C1=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine](/img/structure/B112977.png)

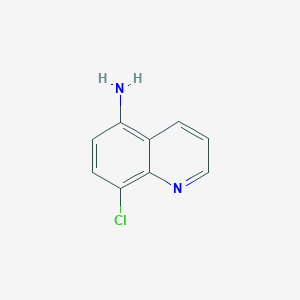
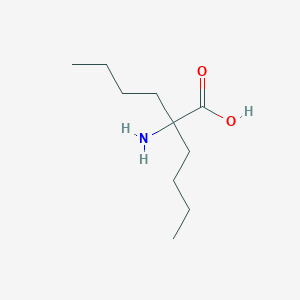


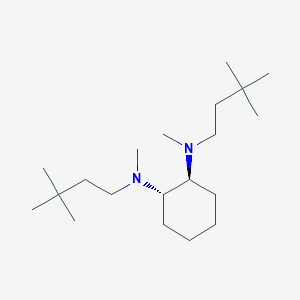
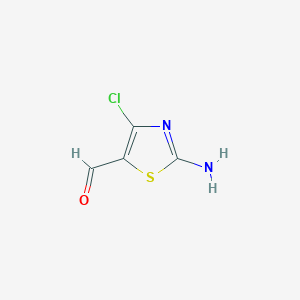
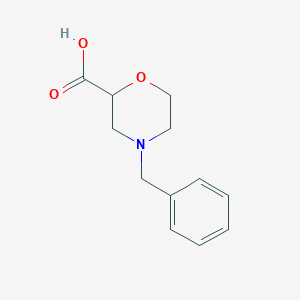
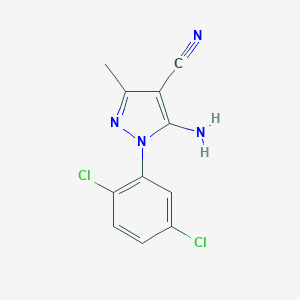
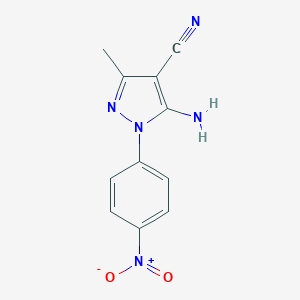
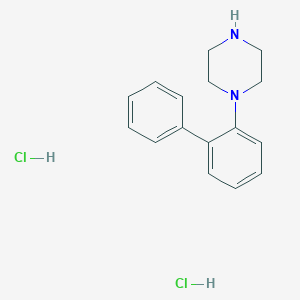
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate](/img/structure/B112999.png)
